BAY-588 is a chemical compound identified by its CAS number 1799759-24-2. It is primarily recognized as a selective inhibitor of glucose transporters, specifically glucose transporter 1 (GLUT1) and glucose transporter 4 (GLUT4). This compound is a derivative of BAY-876 and has garnered attention for its potential applications in metabolic disorders, particularly in the context of cancer and diabetes, where glucose metabolism plays a critical role .
The biological activity of BAY-588 is primarily linked to its role as a glucose transporter inhibitor. By selectively inhibiting GLUT1 and GLUT4, BAY-588 can modulate glucose uptake in various cell types. This property is particularly significant in cancer cells, which often exhibit increased glucose consumption (the Warburg effect). The inhibition of these transporters can lead to reduced cellular proliferation and increased apoptosis in certain cancer types, making BAY-588 a candidate for further research in oncology .
The synthesis of BAY-588 involves several organic chemistry techniques typically used for creating complex small molecules. While specific synthetic routes are proprietary or not fully disclosed, the general approach includes:
BAY-588 has potential applications in several fields:
Interaction studies involving BAY-588 focus on its binding affinity and selectivity towards GLUT1 and GLUT4 compared to other glucose transporters. These studies are crucial for understanding its pharmacodynamics and potential side effects. Preliminary data suggest that BAY-588 exhibits minimal off-target effects on other transporters, which enhances its therapeutic profile . Further investigations are needed to establish comprehensive interaction profiles with other cellular components.
BAY-588 shares structural similarities with several other compounds that target glucose transporters. Below is a comparison highlighting its uniqueness:
Compound Name | Target Transporter | IC50 Value | Unique Features |
---|---|---|---|
BAY-876 | GLUT1 | ~0.5 µM | Precursor compound; broader activity spectrum |
Glibenclamide | Sulfonylurea receptor | N/A | Primarily used for diabetes; not selective for GLUTs |
Phloretin | GLUT1/GLUT2 | ~10 µM | Non-selective; also affects sodium-glucose co-transporters |
Dapagliflozin | SGLT2 | ~0.5 µM | Selective sodium-glucose co-transporter inhibitor; different mechanism |
BAY-588's specificity towards GLUT1 and GLUT4 sets it apart from other compounds that may have broader or different targets, making it particularly valuable for research focused on glucose metabolism in cancer and metabolic diseases .